molecular formula C10H9NO3 B1611931 3-(3-Cyanophenoxy)propionic acid CAS No. 210962-57-5

3-(3-Cyanophenoxy)propionic acid

Cat. No. B1611931
M. Wt: 191.18 g/mol
InChI Key: VEWGPSODOLQZBX-UHFFFAOYSA-N
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Description

3-(3-Cyanophenoxy)propionic acid is a compound with the CAS Number: 210962-57-5. It has a molecular weight of 191.191. It appears as a white to yellow solid1.



Synthesis Analysis

The synthesis of 3-(3-Cyanophenoxy)propionic acid is not explicitly mentioned in the search results. However, related compounds such as 3-AMINO-3- (4-CYANOPHENYL)PROPANOIC ACID have been synthesized2. The synthesis of these related compounds might provide insights into potential synthesis pathways for 3-(3-Cyanophenoxy)propionic acid.



Molecular Structure Analysis

The IUPAC name for 3-(3-Cyanophenoxy)propionic acid is 3- (3-cyanophenoxy)propanoic acid. The InChI code for this compound is 1S/C10H9NO3/c11-7-8-2-1-3-9 (6-8)14-5-4-10 (12)13/h1-3,6H,4-5H2, (H,12,13)1.



Chemical Reactions Analysis

Specific chemical reactions involving 3-(3-Cyanophenoxy)propionic acid are not mentioned in the search results. However, propionic acid and its derivatives are known to participate in various chemical reactions3.



Physical And Chemical Properties Analysis

3-(3-Cyanophenoxy)propionic acid is a white to yellow solid1. It has a molecular weight of 191.191. The storage temperature is +4C1.


Scientific Research Applications

Renewable Building Blocks in Polymer Synthesis

3-(4-Hydroxyphenyl)propanoic acid, a compound related to 3-(3-Cyanophenoxy)propionic acid, has been explored as a renewable building block for enhancing the reactivity of molecules towards benzoxazine ring formation instead of phenol. This approach facilitates the synthesis of bio-based benzoxazine monomers, offering a sustainable alternative to conventional phenol-based materials for various applications in materials science (Acerina Trejo-Machin et al., 2017).

Nematicidal Activity in Agriculture

A study identified 3-Hydroxypropionic acid as a selective nematicidal agent against the plant-parasitic nematode Meloidogyne incognita, highlighting its potential use in agricultural pest management. This compound showed no antimicrobial, cytotoxic, or phytotoxic effects, offering a safe alternative for nematode control (M. Schwarz et al., 2004).

Fermentative Production of Propionic Acid

Research into the fermentative production of propionic acid from carbohydrates has shown promising results, with significant implications for the sustainable production of chemicals used in food preservatives, plastics, and other markets. This bio-based approach could potentially replace petrochemical routes, offering an environmentally friendly alternative (Brandon A. Rodriguez et al., 2014).

Herbicide Action Mechanism

The action mechanism of experimental pyridinyloxyphenoxy propionate herbicides, which are structurally related to 3-(3-Cyanophenoxy)propionic acid, was investigated. These studies provide insight into the inhibition of protein synthesis in plants, offering a basis for the development of new herbicidal compounds (J. C. Kim & L. E. Bendixen, 1987).

Environmental and Biological Monitoring

The use of polyphenol oxidase/clay biosensors for the detection of cyanide demonstrates the environmental monitoring applications of phenolic compounds. This innovative approach provides a sensitive and inexpensive method for detecting toxic substances in water, with potential applications in environmental protection and public health (D. Shan et al., 2004).

Safety And Hazards

The specific safety and hazards information for 3-(3-Cyanophenoxy)propionic acid is not available in the search results. However, a related compound, propionic acid, is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as flammable liquids, corrosive to metals, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system5.


Future Directions

The future directions for 3-(3-Cyanophenoxy)propionic acid are not explicitly mentioned in the search results. However, there has been a growing interest in the bioproduction of propionic acid by Propionibacterium and some anaerobic bacteria6. This suggests that there could be potential for future research into the biological production of 3-(3-Cyanophenoxy)propionic acid and its derivatives.


properties

IUPAC Name

3-(3-cyanophenoxy)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3/c11-7-8-2-1-3-9(6-8)14-5-4-10(12)13/h1-3,6H,4-5H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEWGPSODOLQZBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCCC(=O)O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40590990
Record name 3-(3-Cyanophenoxy)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40590990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Cyanophenoxy)propanoic acid

CAS RN

210962-57-5
Record name 3-(3-Cyanophenoxy)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40590990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

500 mg (2.4 mmol) of methyl 3-(3-cyanophenoxy)propionate was heated in 40 ml of 6 N hydrochloric acid at 70° C. for 30 minutes. After the extraction with ethyl acetate, the extract was washed with saturated aqueous NaCl solution and then dried on anhydrous magnesium sulfate. The solvent was evaporated to obtain the title compound.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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